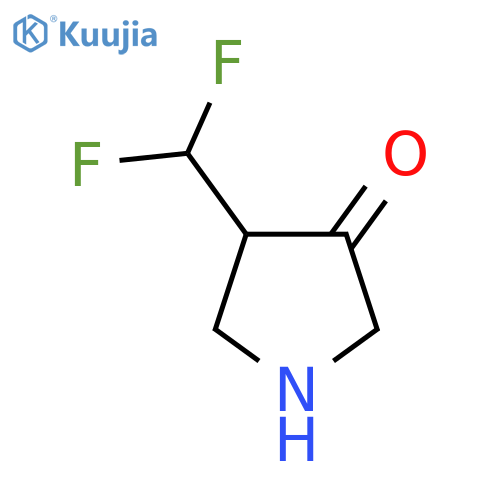Cas no 2757928-86-0 (4-(Difluoromethyl)pyrrolidin-3-one)

2757928-86-0 structure
商品名:4-(Difluoromethyl)pyrrolidin-3-one
4-(Difluoromethyl)pyrrolidin-3-one 化学的及び物理的性質
名前と識別子
-
- EN300-28317858
- 4-(difluoromethyl)pyrrolidin-3-one
- 2757928-86-0
- 4-(Difluoromethyl)pyrrolidin-3-one
-
- インチ: 1S/C5H7F2NO/c6-5(7)3-1-8-2-4(3)9/h3,5,8H,1-2H2
- InChIKey: HIQWUEKRJITOKS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CNC1)=O)F
計算された属性
- せいみつぶんしりょう: 135.04957017g/mol
- どういたいしつりょう: 135.04957017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 29.1Ų
4-(Difluoromethyl)pyrrolidin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28317858-5.0g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 5.0g |
$6937.0 | 2025-03-19 | |
| Enamine | EN300-28317858-10.0g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 10.0g |
$10285.0 | 2025-03-19 | |
| Enamine | EN300-28317858-1.0g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 1.0g |
$2391.0 | 2025-03-19 | |
| Enamine | EN300-28317858-0.25g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 0.25g |
$2200.0 | 2025-03-19 | |
| Enamine | EN300-28317858-2.5g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 2.5g |
$4687.0 | 2025-03-19 | |
| Enamine | EN300-28317858-0.05g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 0.05g |
$2009.0 | 2025-03-19 | |
| Enamine | EN300-28317858-10g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 10g |
$10285.0 | 2023-09-07 | ||
| Enamine | EN300-28317858-0.5g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 0.5g |
$2296.0 | 2025-03-19 | |
| Enamine | EN300-28317858-0.1g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 95.0% | 0.1g |
$2104.0 | 2025-03-19 | |
| Enamine | EN300-28317858-5g |
4-(difluoromethyl)pyrrolidin-3-one |
2757928-86-0 | 5g |
$6937.0 | 2023-09-07 |
4-(Difluoromethyl)pyrrolidin-3-one 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
2757928-86-0 (4-(Difluoromethyl)pyrrolidin-3-one) 関連製品
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
